1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride
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Description
Scientific Research Applications
Electrochemical Synthesis and Phenylpiperazine Derivatives
Research conducted by Nematollahi and Amani (2011) demonstrates the electrochemical synthesis of new phenylpiperazine derivatives, highlighting a method that provides an environmentally friendly, reagent-less pathway for creating these compounds. This process involves the electrochemical oxidation of compounds similar in structure to the one , underlining its potential utility in synthesizing novel derivatives with possible pharmacological or material science applications (Nematollahi & Amani, 2011).
Biological Properties of Phenylpiperazine Derivatives
Gevorgyan et al. (2017) synthesized compounds structurally related to "1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride" and evaluated them for anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. Their work contributes to understanding how modifications to the phenylpiperazine core can influence biological activity, providing insights into the therapeutic potential of such derivatives (Gevorgyan et al., 2017).
Antimicrobial Activities of Piperazine Derivatives
Mandala et al. (2013) reported the synthesis of novel piperazine derivatives and assessed their antimicrobial efficacy. This research underscores the potential of piperazine-based compounds, similar to the one , for use as antimicrobial agents. Their findings could inform the development of new treatments for infections, indicating the broader implications of research on such chemical structures (Mandala et al., 2013).
Vibrational and DFT Studies on Arylpiperazine-Based Drugs
A study by Onawole et al. (2017) focused on the vibrational assignments and computational assessment of biochemical properties of a synthesized arylpiperazine-based drug, closely related to the compound . Their work, which involves molecular docking to predict interactions with human receptors, provides a foundation for understanding how similar compounds might interact with biological targets, offering a pathway for the design of new therapeutic agents (Onawole et al., 2017).
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.2ClH/c1-17(24)18-7-9-21(10-8-18)26-16-20(25)15-22-11-13-23(14-12-22)19-5-3-2-4-6-19;;/h2-10,20,25H,11-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOOVVCQZKETCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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